molecular formula C7H13ClO4S B2507796 Ethyl 5-(chlorosulfonyl)pentanoate CAS No. 412270-38-3

Ethyl 5-(chlorosulfonyl)pentanoate

Cat. No. B2507796
CAS RN: 412270-38-3
M. Wt: 228.69
InChI Key: QRCQAYWEVOUZLE-UHFFFAOYSA-N
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Description

Ethyl 5-(chlorosulfonyl)pentanoate is a chemical compound with the molecular formula C7H13ClO4S . It has a molecular weight of 228.69 .


Molecular Structure Analysis

The molecular structure of this compound consists of a seven-carbon chain with a chlorosulfonyl group attached to the fifth carbon and an ethyl ester group attached to the terminal carbon .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, esters are known to undergo reactions such as hydrolysis, reduction, and Claisen condensation .


Physical And Chemical Properties Analysis

This compound is a compound with a molecular weight of 228.69 . Unfortunately, specific physical and chemical properties such as boiling point, melting point, and solubility were not found in the available resources.

Scientific Research Applications

Applications in HIV-Protease Assay

Ethyl 5-(chlorosulfonyl)pentanoate exhibits potential in the medical research field, particularly concerning HIV. A study demonstrates its utility in creating (2S,3S)-2-Amino-3-hydroxy-5-(4-nitrophenoxy)pentanoic acid (5), a component used in the solid-phase peptide synthesis of oligopeptides. These oligopeptides act as sequence-specific chromogenic protease substrates for detecting HIV-protease activity through spectrophotometry at 405 nm (Badalassi et al., 2002).

Role in Plant Pathogen Resistance

Research in plant pathology reveals the protective effects of compounds derived from this compound against plant pathogens. Specifically, novel amides of adipic acid, including 5-carbamoil ethyl pentanoate (N1), have shown to induce resistance in pepper (Capsicum annuum) plants against the pathogen Alternaria solani. These compounds activate natural resistance pathways in plants without exhibiting antimicrobial activity at the doses used for plant treatments (Flors et al., 2003).

Application in Combustion Research

Ethyl pentanoate (EPE), related to this compound, is acknowledged as a surrogate for biodiesel fuels and is significant in studying combustion chemistry for developing eco-friendly and high-performance combustion devices fueled with biofuels. A detailed chemical kinetic mechanism for EPE's combustion has been developed and validated, providing a deeper understanding of its combustion properties and potential applications (Dmitriev et al., 2021).

Involvement in Synthesis of Cholesterol-Lowering Drugs

Ethyl (R)-3-hydroxy-5-(1,3-dioxoisoindolin-2-yl)-pentanoate, an intermediate related to this compound, has shown potential in synthesizing HMG-CoA reductase inhibitors like atorvastatin, a cholesterol-lowering drug. Pichia pastoris X-33 has been identified as an efficient producer of this compound, highlighting the role of this compound derivatives in medicinal chemistry (Zhou et al., 2011).

Safety and Hazards

Ethyl 5-(chlorosulfonyl)pentanoate is considered hazardous. It can cause severe skin burns and eye damage. It may also cause respiratory irritation . Therefore, it should be handled with appropriate safety measures.

properties

IUPAC Name

ethyl 5-chlorosulfonylpentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13ClO4S/c1-2-12-7(9)5-3-4-6-13(8,10)11/h2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRCQAYWEVOUZLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCS(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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